molecular formula C9H7Cl2F3S B2480351 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide CAS No. 1707580-43-5

2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide

Cat. No.: B2480351
CAS No.: 1707580-43-5
M. Wt: 275.11
InChI Key: AOXOOBXACRAGGV-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is a chemical compound characterized by the presence of dichlorophenyl and trifluoropropyl groups attached to a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 2,5-dichlorophenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

    Substitution: Amines, thiols; reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding thiol.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to the inhibition of microbial growth or disruption of cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, proteins, or nucleic acids.

Comparison with Similar Compounds

2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can be compared with similar compounds such as:

    2,5-Dichlorophenyl 3,3,3-trifluoropropyl ether: Similar structure but with an ether linkage instead of a sulfide.

    2,5-Dichlorophenyl 3,3,3-trifluoropropyl amine: Contains an amine group instead of a sulfide.

    2,5-Dichlorophenyl 3,3,3-trifluoropropyl ketone: Features a ketone group in place of the sulfide.

Properties

IUPAC Name

1,4-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3S/c10-6-1-2-7(11)8(5-6)15-4-3-9(12,13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXOOBXACRAGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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